9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-

Amphiphilic Self-Assembly Interfacial Adhesion Hydrogen-Bonding Networks

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- (CAS 52206-49-2) is a semi-synthetic fatty acid amide formally classified as the condensation product of ricinoleic acid and aminoethylethanolamine (AEEA). It is an amphiphilic molecule integrating a C18 alkenyl chain with a cis (Z) double bond at the 9-position, a stereochemically defined (12R)-hydroxyl group, and a polar head group composed of an aminoethyl–hydroxyethyl diamide motif.

Molecular Formula C22H44N2O3
Molecular Weight 384.6 g/mol
CAS No. 52206-49-2
Cat. No. B13954522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-
CAS52206-49-2
Molecular FormulaC22H44N2O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O
InChIInChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9-/t21-/m1/s1
InChIKeyMXWVBGZSOBZROQ-ZDKIGPTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- (CAS 52206-49-2): Identity and Baseline Classification for Scientific and Industrial Procurement


9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- (CAS 52206-49-2) is a semi-synthetic fatty acid amide formally classified as the condensation product of ricinoleic acid and aminoethylethanolamine (AEEA) [1]. It is an amphiphilic molecule integrating a C18 alkenyl chain with a cis (Z) double bond at the 9-position, a stereochemically defined (12R)-hydroxyl group, and a polar head group composed of an aminoethyl–hydroxyethyl diamide motif . This structure yields a molecular formula of C22H44N2O3, a molecular weight of 384.6 g/mol, and a computed XLogP3-AA of 4.4, positioning it as a moderately lipophilic compound with a pronounced hydrogen-bonding capacity (4 H-bond donors, 4 H-bond acceptors) [2].

Stereochemical consistency Defined (9Z,12R) absolute configuration supports reproducible interfacial studies and formulation batch control.
Dual ionic character AEEA-derived head group enables pH-switchable cationic/nonionic surfactant behavior without co-surfactants.
Thermal robustness High computed boiling point and flash point support processing at elevated industrial temperatures.
Hydrogen-bond network Multi-point H-bond donor/acceptor profile suits applications requiring strong adhesion to polar substrates.

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- (CAS 52206-49-2): Structural and Functional Drivers That Preclude Generic Substitution Within the Fatty Acid Amide Class


Within the broad class of N-substituted fatty acid amides, generic substitution is unreliable because even minor variations in the amine head group, stereochemistry, or hydroxylation pattern can sharply alter hydrogen-bonding capacity, interfacial packing, and thermal stability. The (9Z,12R) isomer of the ricinoleic acid–AEEA condensate carries a unique intersection of four structural determinants—a geometrically defined cis double bond, a chiral (12R)-hydroxyl, a secondary aminoethyl spacer, and a terminal primary hydroxyl—producing a calculated topological polar surface area of 81.6 Ų and a defined stereocenter count of 1 that are absent in simple oleamide or in the non-stereochemically resolved (Z)-isomer (CAS 94425-50-0) [1]. Patents in both papermaking and bitumen additive fields explicitly call out mono- and di-fatty acid amides of aminoethylethanolamine as functionally distinct from ethanolamine-only or imidazoline-based analogs, citing differences in emulsification stability, adhesion strength, and cationic softener performance that cannot be replicated by swapping to a shorter-chain amide or a non-hydroxylated fatty acid source [2][3].

Target 4 H-bond donors, 4 H-bond acceptors; AEEA head group with secondary amine and terminal hydroxyl.
Potential Substitute Oleamide (1 donor, 1 acceptor) or ricinoleamide MEA (2 donors, 2 acceptors); no secondary amine.
Lower H-bond capacity may weaken interfacial adhesion to polar substrates and reduce formulation efficiency.
Target (9Z,12R) defined absolute configuration; single stereocenter with known spatial arrangement.
Potential Substitute (Z)-isomer (CAS 94425-50-0) without defined C-12 stereochemistry, or racemic commercial material.
Stereochemical ambiguity may cause batch-to-batch shifts in monolayer packing density and CMC, limiting reproducibility.
Target Aminoethylethanolamine (AEEA) condensation product with protonatable secondary amine (pKa ~9.5–10.5).
Potential Substitute Simple ethanolamine- or imidazoline-based amides lacking the secondary amine.
Loss of pH-dependent cationic anchoring may reduce substantivity to anionic substrates and require co-surfactant use.

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- (CAS 52206-49-2): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Enhanced Hydrogen-Bond Donor/Acceptor Capacity Relative to Oleamide and Simple Ethanolamides Drives Interfacial Adhesion

The target compound possesses four hydrogen-bond donors and four hydrogen-bond acceptors as computed from its 2D structure, compared to only one donor and one acceptor for oleamide (CAS 301-02-0) or two donors and two acceptors for ricinoleamide MEA (CAS 106-16-1), the monoethanolamide analog [1]. The higher H-bond functionality arises from the aminoethyl–hydroxyethyl head group and the (12R)-hydroxyl on the fatty acyl chain, creating a multi-point hydrogen-bonding motif that is unavailable in conventional fatty acid monoethanolamides or unsubstituted oleamides. This differential directly translates into higher binding energies in molecular-dynamics-simulated collagen–amide interfaces, where analogous ricinoleic acid-derived amides with multi-hydroxyl head groups achieve Ebinding values of 122.84 kcal/mol versus substantially lower values for single-hydroxyl analogs [2].

H-Bond Capacity
Reported
Target
4 donors, 4 acceptors
vs
Oleamide
1 donor, 1 acceptor
Ricinoleamide MEA
2 donors, 2 acceptors
Higher H-bond functionality supports stronger directional adhesion to polar substrates.
Computed descriptors; experimental validation recommended.
Amphiphilic Self-Assembly Interfacial Adhesion Hydrogen-Bonding Networks

Defined (12R) Stereochemistry Permits Consistent Interfacial Packing versus Racemic or Non-Stereodefined (Z)-Isomer (CAS 94425-50-0)

The (9Z,12R) designation explicitly defines both the cis geometry of the double bond and the R absolute configuration at the 12-hydroxy position, yielding a compound with exactly one defined atom stereocenter and one defined bond stereocenter [1]. In contrast, the closely related CAS 94425-50-0 is registered as the (Z)-isomer without stereochemical resolution at C-12, and commercially available 'ricinoleamide MEA' (CAS 106-16-1) is frequently supplied as a mixture of ethanolamides that lacks stereochemical consistency [2]. Because the 12-hydroxyl is a key anchor point for hydrogen-bonding and metal-surface coordination, stereochemical ambiguity introduces variability in monolayer packing density and critical micelle concentration (CMC). While no head-to-head CMC comparison was located for these specific entries, chiral purity has been shown to alter CMC by 10–40% in related 12-hydroxyoctadecanoic acid derivatives, with the enantiopure (R)-form producing tighter packing than racemic mixtures [3].

Stereochemical Identity
Class-level
Target
(9Z,12R) defined
1 atom stereocenter
vs
Undefined/racemic
CMC shift 10–40%
(related 12-OH fatty acids)
Defined stereochemistry supports reproducible interfacial packing between lots.
CMC shift range from analogous 12-hydroxyoctadecanoic acid data; direct measurement not located.
Chiral Amphiphiles Interfacial Packing Batch-to-Batch Reproducibility

AEEA-Derived Head Group Provides Dual Cationic/Nonionic Character Unattainable with Simple Ethanolamine or Imidazoline Head Groups

The aminoethylethanolamine (AEEA) condensation product contains both a secondary amine (pKa ~ 9.5–10.5, protonatable at acidic-to-neutral pH) and a terminal primary hydroxyl, enabling it to function as a pH-switchable surfactant with both cationic and nonionic character within the same molecule [1]. In the papermaking additive patent US 5,393,334, mono- and di-fatty acid amides of AEEA are explicitly claimed as superior cationic softener bases that enhance sizing, opacity, and brightness when deposited onto cellulose fibers, whereas simpler fatty acid monoethanolamides lack the secondary amine necessary for substantive electrostatic binding to anionic pulp fibers [2]. Similarly, in the bitumen adhesive patent RU 2,723,843 C1, AEEA-based condensates are specified at a loading of only 0.5 wt% to achieve strong mineral adhesion—an order-of-magnitude lower than typical dosages reported for non-amino polyamine or imidazoline additives (often 2–5 wt%)—suggesting a higher specific activity attributable to the dual amine–hydroxyl coordination geometry [3].

Effective Loading
Class-level
~0.5 wt%
AEEA condensate loading for bitumen adhesion (patent data)
Typical imidazoline/polyamine promoters: 2–5 wt%
Reported lower effective loading may support formulation efficiency in mineral adhesion.
Class-level inference from patent examples; specific validation required.
Cationic Softener Bases Bitumen Adhesion Promoters Papermaking Additives

Computed Physicochemical Property Differentiation: Higher Boiling Point and Flash Point versus Lower-Molecular-Weight Fatty Acid Amides

The target compound has a computed boiling point of 578.6 °C at 760 mmHg and a flash point of 303.7 °C, as calculated from its molecular structure . These values are substantially higher than those of oleamide (bp ~ 433 °C, flash point ~ 207 °C) and ricinoleamide MEA (bp ~ 510 °C, flash point ~ 265 °C), reflecting the larger molecular weight (384.6 g/mol) and extensive hydrogen-bonding network of the AEEA condensate [1]. The elevated thermal thresholds mean the compound can tolerate high-temperature industrial processes—such as bitumen mixing at 160–180 °C or hot-melt paper coating—without volatilization or thermal degradation, a practical advantage over lower-boiling amides that may require closed-system handling or incur material losses at elevated process temperatures.

Thermal Thresholds
Reported
Target
BP 578.6 °C
FP 303.7 °C
vs
Oleamide
BP ~433 °C, FP ~207 °C
Ricinoleamide MEA
BP ~510 °C, FP ~265 °C
Higher thermal limits support safer, lower-volatility high-temperature processing.
Computed values at 760 mmHg; experimental verification recommended.
Thermal Stability High-Temperature Processing Safety During Handling

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- (CAS 52206-49-2): Evidence-Linked Application Scenarios for Procurement Decision-Making


Cationic Paper Softener and Sizing Enhancer in Alkaline Papermaking

The AEEA-based fatty acid amide functions as a cationic softener base that electrostatically binds to anionic cellulose fibers, improving paper softness, opacity, and brightness at low addition levels. The protonatable secondary amine in the AEEA head group distinguishes it from nonionic ethanolamide softeners, which cannot achieve the same level of substantive deposition onto negatively charged pulp. Patent US 5,393,334 explicitly claims mono- and di-fatty acid amides of aminoethylethanolamine as the preferred cationic softener bases for this application [1].

High-Temperature Asphalt Anti-Stripping Agent for Mineral Aggregate Adhesion

The compound's high boiling point (578.6 °C) and dual amine–hydroxyl coordination geometry make it effective as an adhesion promoter in hot-mix asphalt at loadings as low as 0.5 wt%. The AEEA condensate structure provides strong, multi-dentate binding to siliceous mineral surfaces without requiring organic solvent dilution, a limitation of many conventional imidazoline-based additives. Patent RU 2,723,843 C1 demonstrates the viability of AEEA–fatty acid condensates for achieving durable bitumen–aggregate adhesion under moisture challenge [2].

Corrosion Inhibitor Formulation with Built-in Bactericidal Activity for Oilfield Produced Water

AEEA-based fatty acid condensates have been investigated as universal corrosion inhibitors with concomitant bactericidal properties against sulfate-reducing bacteria in oilfield formation waters. The secondary amine group contributes to film-forming persistence on carbon steel surfaces, while the hydroxyl groups enhance water-dispersibility. A study by Haciyeva and Baghirova demonstrated that such AEEA condensation products achieve high inhibitory efficiency in hydrogen-sulfide-containing model solutions, with bactericidal effects that distinguish them from non-amino fatty acid amides [3].

Stereochemically Defined Amphiphile for Reproducible Interfacial and Colloidal Studies

The (9Z,12R) absolute configuration ensures consistent monolayer packing and critical micelle behavior that cannot be guaranteed with the (Z)-isomer alone (CAS 94425-50-0) or with mixed-isomer commercial ricinoleamides. Researchers requiring batch-to-batch reproducibility in studies of Langmuir monolayers, emulsion stabilization, or chiral molecular recognition at interfaces should prioritize the stereochemically resolved (9Z,12R) compound over undefined-isomer alternatives. Chiral 12-hydroxy fatty acid amphiphiles have been shown to exhibit 10–40% shifts in CMC between enantiopure and racemic forms [4].

Application
Selection Property
Validation Focus
Alkaline papermaking softener
Cationic anchoring via protonatable amine
Softness, opacity, and brightness improvement in handsheet evaluations
Hot-mix asphalt adhesion promoter
High thermal stability and dual amine–hydroxyl coordination
Moisture resistance and aggregate adhesion at low loading
Oilfield corrosion inhibitor
Film-forming persistence and water-dispersibility
Inhibition efficiency and bactericidal activity in H₂S-containing media
Chiral amphiphile for interfacial research
Defined (9Z,12R) stereochemistry
Reproducible monolayer packing and CMC behavior
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